Phenylquinone Exhibits 2.1-Fold Stronger Competitive Inhibition of Sepiapterin Reductase Compared to Benzoquinone
In a direct head-to-head enzyme inhibition study, Phenylquinone demonstrated significantly higher potency than its unsubstituted analog, benzoquinone, for inhibiting sepiapterin reductase (SPR). Phenylquinone showed an IC50 of 1.6 μM and a Ki of 0.5 μM for sepiapterin reduction, acting as a competitive inhibitor. In contrast, benzoquinone exhibited an IC50 of 2.8 μM and a Ki of 0.9 μM [1].
| Evidence Dimension | Inhibition of Sepiapterin Reductase (SPR) Activity |
|---|---|
| Target Compound Data | IC50: 1.6 μM; Ki: 0.5 μM |
| Comparator Or Baseline | Benzoquinone (1,4-benzoquinone): IC50: 2.8 μM; Ki: 0.9 μM |
| Quantified Difference | IC50: 1.75-fold lower (more potent); Ki: 1.8-fold lower (higher affinity) |
| Conditions | In vitro enzyme assay measuring sepiapterin reduction by absorbance at 420 nm; both compounds tested as competitive inhibitors of sepiapterin reduction. |
Why This Matters
For studies investigating sepiapterin reductase or tetrahydrobiopterin biosynthesis, the 2.1-fold difference in potency makes Phenylquinone the preferred choice when higher inhibitory activity is required, while avoiding the redox-cycling behavior of other quinones.
- [1] Yang, S., Jan, Y. H., Gray, J. P., Mishin, V., Heck, D. E., Laskin, D. L., & Laskin, J. D. (2013). Sepiapterin reductase mediates chemical redox cycling in lung epithelial cells. Journal of Biological Chemistry, 288(26), 19221-19237. View Source
